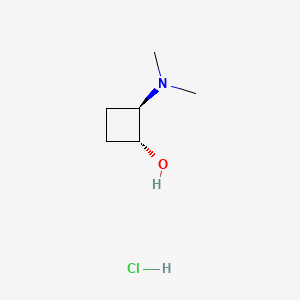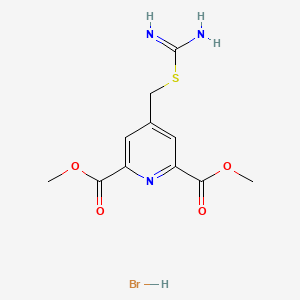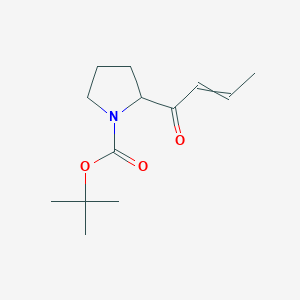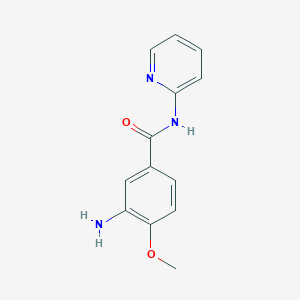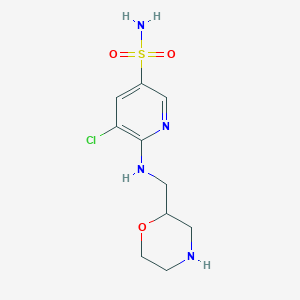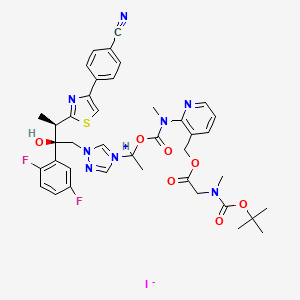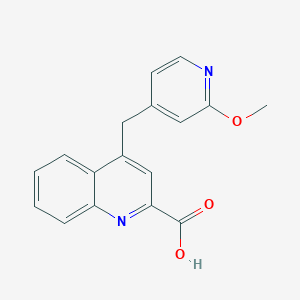
(3S,5S)-Dihydroxy Simvastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-Dihydroxy Simvastatin is a derivative of simvastatin, a widely used statin medication for lowering cholesterol levels. This compound is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions in its molecular structure. Statins, including simvastatin and its derivatives, function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-Dihydroxy Simvastatin typically involves multiple steps, starting from a suitable precursor. One common method involves the hydroxylation of simvastatin at the 3rd and 5th positions. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-Dihydroxy Simvastatin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to a simpler structure.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,5S)-Dihydroxy Simvastatin is used as a model compound for studying stereochemistry and reaction mechanisms. Its well-defined structure makes it an ideal candidate for exploring various chemical transformations and their outcomes.
Biology
In biological research, this compound is used to study the effects of statins on cellular processes and cholesterol metabolism. It serves as a tool for investigating the molecular pathways involved in cholesterol biosynthesis and regulation.
Medicine
Medically, this compound is explored for its potential therapeutic effects beyond cholesterol lowering. Research is ongoing to understand its impact on cardiovascular health, inflammation, and other metabolic disorders.
Industry
In the pharmaceutical industry, this compound is used in the development of new statin-based therapies. Its unique structure and properties provide insights into designing more effective and safer cholesterol-lowering drugs.
Mécanisme D'action
(3S,5S)-Dihydroxy Simvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase. This inhibition leads to a decrease in the synthesis of cholesterol in the liver, resulting in lower blood cholesterol levels. The compound binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthesis pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Simvastatin: The parent compound of (3S,5S)-Dihydroxy Simvastatin, widely used for lowering cholesterol.
Lovastatin: Another statin with a similar mechanism of action but different structural features.
Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its solubility and may influence its interaction with biological targets, potentially leading to different therapeutic effects compared to other statins.
Propriétés
Formule moléculaire |
C25H40O7 |
|---|---|
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
[(1S,3R,4S,6S,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16-,17+,19-,20+,22-,23+/m1/s1 |
Clé InChI |
MRCKOKWQDZYFLT-RWKWUWFSSA-N |
SMILES isomérique |
CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)O)C |
SMILES canonique |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



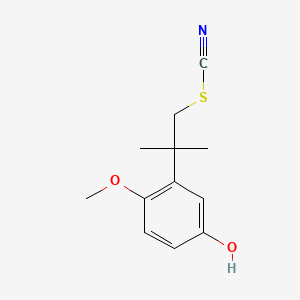

![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
